molecular formula C20H19ClN2OS B11494292 2-[(7-chloroquinolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

2-[(7-chloroquinolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11494292
M. Wt: 370.9 g/mol
InChI Key: ORXVTACLEDQXNR-UHFFFAOYSA-N
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Description

2-[(7-chloroquinolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloroquinoline moiety linked to a sulfanyl group, which is further connected to an acetamide group substituted with a trimethylphenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-chloroquinolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

    Formation of the Chloroquinoline Intermediate: The starting material, 7-chloroquinoline, is synthesized through a series of reactions, including nitration, reduction, and chlorination.

    Introduction of the Sulfanyl Group: The chloroquinoline intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The sulfanyl-substituted chloroquinoline is further reacted with an acetamide derivative, such as N-(2,4,6-trimethylphenyl)acetamide, under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the desired product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(7-chloroquinolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the quinoline ring or the acetamide group.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Modified quinoline derivatives and reduced acetamide groups.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

2-[(7-chloroquinolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an antimalarial, anticancer, and antimicrobial agent.

    Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: Used as a probe to study biological pathways and molecular mechanisms.

    Industrial Applications: Explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(7-chloroquinolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

    Primaquine: Another antimalarial compound with a quinoline core structure.

Uniqueness

2-[(7-chloroquinolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of a chloroquinoline moiety with a sulfanyl group and a trimethylphenyl-substituted acetamide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19ClN2OS

Molecular Weight

370.9 g/mol

IUPAC Name

2-(7-chloroquinolin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C20H19ClN2OS/c1-12-8-13(2)20(14(3)9-12)23-19(24)11-25-18-6-7-22-17-10-15(21)4-5-16(17)18/h4-10H,11H2,1-3H3,(H,23,24)

InChI Key

ORXVTACLEDQXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C3C=CC(=CC3=NC=C2)Cl)C

Origin of Product

United States

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